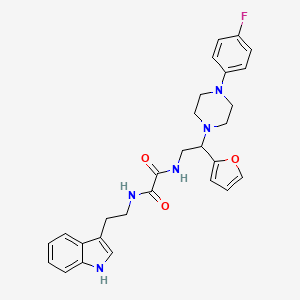

![molecular formula C11H13F2NO2S2 B2929725 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane CAS No. 2097861-49-7](/img/structure/B2929725.png)

1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the creation of the spirocyclic structure, and the introduction of the difluoro group. The Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds and could potentially be used in the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the spirocyclic structure would likely have a significant impact on the compound’s shape and properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The thiophene ring is known to undergo various substitution reactions . The difluoro group might also be reactive, depending on its position in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoro group could affect its polarity and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Research has focused on the synthesis of related compounds, highlighting methods for creating fluorinated and sulfonated molecules, which are useful in medicinal chemistry and materials science. For example, the synthesis of 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts through direct fluorination has been explored for their potential as electrophilic fluorinating agents, demonstrating the reactivity and utility of fluorine-containing compounds in organic synthesis (Banks et al., 1996). This research contributes to the broader field of halogen chemistry, where fluorinated compounds play a crucial role due to their unique reactivity and the ability to influence the physical and chemical properties of molecules.

Environmental and Material Applications

Studies have also investigated the environmental presence and effects of perfluorinated compounds, which are structurally related to 1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane. For instance, the identification of long-chain perfluorinated acids in biota from the Canadian Arctic (Martin et al., 2004) and the evaluation of developmental toxicity in zebrafish exposed to GenX and other PFAS (Gaballah et al., 2020) provide insights into the environmental impact and toxicity of fluorinated compounds. Such research underscores the importance of understanding the ecological and health implications of these chemicals, contributing to environmental chemistry and toxicology.

Electrophilic Fluorination

The role of fluorinated compounds in electrophilic fluorination has been highlighted, showcasing their use in synthesizing fluoroaromatics under mild conditions, which is essential for the development of pharmaceuticals and agrochemicals. This is exemplified by studies on the efficiency of certain fluorinating agents in transforming aromatic compounds to their corresponding fluoroaromatics with good yields (Shamma et al., 1999). This research area is critical for medicinal chemistry, where the incorporation of fluorine atoms can significantly alter the biological activity and metabolic stability of therapeutic molecules.

Advanced Materials Development

Research into the synthesis and properties of polyfluorenes with a silsesquioxane core (Lin et al., 2004) demonstrates the application of fluorinated compounds in developing materials with improved thermal stability and optoelectronic properties. This is particularly relevant for the field of materials science, where such compounds are utilized in creating advanced polymers and materials for electronics, coatings, and other industrial applications.

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,2-difluoro-6-thiophen-2-ylsulfonyl-6-azaspiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2S2/c12-11(13)8-10(11)3-5-14(6-4-10)18(15,16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJHHUVVNLWDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2929645.png)

![2,4-dichloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2929646.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2929651.png)

![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)

![3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2929658.png)

![N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2929660.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2929661.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2929662.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929665.png)